Glycyl-DL-serine Hydrate

Peptide Stability Hydrolysis Kinetics Aqueous Chemistry

Researchers studying peptide hydrolysis, protein solvation, or SHMT enzymology require a racemic dipeptide with a side-chain hydroxyl group that cannot be substituted by simpler analogs. Glycyl-DL-serine Hydrate addresses this need as a research-grade model compound. - Unique -OH group enables distinct hydrolysis kinetics vs. Gly-DL-Ala, supporting peptide stability studies. - Serves as a functional SHMT substrate for one-carbon metabolism assays where other glycyl-dipeptides fail. - Multidentate ligand with 5 binding sites facilitates Cu(II) ternary complex formation for bioinorganic modeling. Standardized 95% purity; packaged in inert atmosphere; available from mg to multi-gram scale for reproducible experimentation.

Molecular Formula C5H12N2O5
Molecular Weight 180.16 g/mol
Cat. No. B15202128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycyl-DL-serine Hydrate
Molecular FormulaC5H12N2O5
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)NC(=O)CN)O.O
InChIInChI=1S/C5H10N2O4.H2O/c6-1-4(9)7-3(2-8)5(10)11;/h3,8H,1-2,6H2,(H,7,9)(H,10,11);1H2
InChIKeyZONZNQBJUJLKMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glycyl-DL-serine Hydrate Overview & Specifications


Glycyl-DL-serine Hydrate (CAS 687-38-7) is a racemic dipeptide composed of glycine and DL-serine [1]. As a white crystalline solid, its hydrated form has a molecular formula of C5H10N2O4·xH2O and a molecular weight of approximately 162.15 g/mol (anhydrous basis) . The compound is a zwitterion, possessing both positive and negative charges within its molecular structure . This fundamental characteristic influences its solubility and behavior in aqueous solutions, making it a common research tool for studying peptide interactions, protein synthesis, and as a building block in more complex syntheses .

Racemic dipeptide model compound
Hydroxyl side-chain chemistry studies
Aqueous interaction & solvation probe
Peptide building block for synthesis

Substitution Limitations of Glycyl-DL-serine Hydrate


While the broader class of glycyl-dipeptides shares a basic structural motif, the unique side-chain hydroxyl group (-OH) of Glycyl-DL-serine Hydrate imparts distinct chemical properties that preclude generic substitution . This functional group introduces significant differences in key attributes such as hydrolysis kinetics, thermodynamic behavior in solution, and metal coordination selectivity compared to analogs like glycyl-DL-alanine, glycyl-DL-leucine, or even glycylglycine [1][2]. Furthermore, as a racemic mixture of D- and L-serine, its interaction with chiral biological systems and enzymes like serine hydroxymethyltransferase (SHMT) differs from optically pure forms . For a scientific user, replacing Glycyl-DL-serine Hydrate with a close analog without rigorous validation would introduce uncontrolled variables that could compromise the reproducibility and interpretability of experimental results.

Hydroxyl effect The -OH group significantly alters hydrolysis kinetics and solution thermodynamics; glycyl-dipeptides without this group may shift experimental outcomes.
Chiral mixture As a racemic DL-mixture, enzyme interactions (e.g., with SHMT) differ from optically pure L- or D-serine dipeptides, limiting interchangeability.
Metal coordination The side-chain hydroxyl enables distinct Cu(II) ternary complexes not observed with simpler dipeptides; substitution risks losing this coordination behavior.

Glycyl-DL-serine Hydrate Differentiation from Analogs


Hydrolysis Rate vs. Glycyl-DL-alanine

The hydrolysis of Glycyl-DL-serine in pure water proceeds surprisingly rapidly compared to Glycyl-DL-alanine under identical conditions [1]. This differential stability is a key factor in applications where peptide integrity in aqueous media is critical.

Hydrolysis rate
Head-to-head
Rapid hydrolysis in pure water reported for Glycyl-DL-serine vs. significantly slower rate for glycyl-DL-alanine under identical conditions.
Indicates non-interchangeable stability profiles in aqueous experiments.
Qualitative observation; data to verify.
Peptide Stability Hydrolysis Kinetics Aqueous Chemistry

Partial Molar Volume Comparison

The partial molar volumes of glycyl-dipeptides in aqueous solution vary significantly based on their side-chain composition, providing a quantitative basis for selection in biophysical studies. At 318.15 K, Glycyl-DL-serine exhibits a partial molar volume that is distinct from its analogs [1].

Partial molar volume
Head-to-head
~96 cm³ mol⁻¹ at 318.15 K; ~14 cm³ mol⁻¹ larger than glycylglycine, ~48 cm³ mol⁻¹ smaller than glycyl-DL-leucine.
Side-chain hydroxyl contribution to solvation can be isolated.
Data from one temperature; model-dependent.
Solution Thermodynamics Biophysical Chemistry Peptide Solvation

Copper(II) Coordination Chemistry

Glycyl-DL-serine possesses five potential bonding sites (amine, amide, carboxyl, and the side-chain hydroxyl), offering a distinct coordination profile for metal ions like Cu(II) that is not available with simpler dipeptides [1]. This leads to the formation of unique ternary complexes with specific selectivity for certain amino acids.

Cu(II) coordination
Class-level
Forms ternary complexes with Cu(II) and amino acids (e.g., aspartic acid) involving five potential binding sites, including the side-chain hydroxyl.
Supports more complex metal-binding model studies than simpler dipeptides.
Class inference; direct comparator data limited.
Bioinorganic Chemistry Metal Complexation Ligand Design

SHMT Substrate Activity

Unlike many glycyl-dipeptides, Glycyl-DL-serine is a known substrate for serine hydroxymethyltransferase (SHMT), a key enzyme in one-carbon metabolism . Its interaction with this specific enzyme provides a distinct biochemical handle that is not shared by all dipeptide analogs.

SHMT substrate
Data to verify
Reported to act as a substrate for serine hydroxymethyltransferase (SHMT), a key one-carbon metabolism enzyme.
May offer a specific biochemical handle for SHMT pathway studies.
Source not specified; requires independent validation.
Enzymology Metabolic Pathway Analysis Biocatalysis

Purity & Storage Specifications

For procurement purposes, Glycyl-DL-serine Hydrate is routinely offered at a minimum purity specification of 95% from multiple major chemical suppliers, with recommended long-term storage in a cool, dry place and an optimal short-term storage temperature of 2-8°C . This establishes a consistent quality benchmark for researchers.

Purity & storage
Specification review
≥ 95% purity; storage at 2–8°C recommended by multiple suppliers.
Establishes procurement consistency across vendors.
Supplier specification; verify with certificate of analysis.
Procurement Quality Control Specifications

Key Research Applications of Glycyl-DL-serine Hydrate


Aqueous Peptide Stability Studies

Researchers studying the kinetics of peptide hydrolysis in aqueous environments can use Glycyl-DL-serine Hydrate as a model system due to its rapid hydrolysis rate in pure water compared to other glycyl-dipeptides like Glycyl-DL-alanine [1]. This property makes it an ideal compound for experiments focused on factors that influence peptide bond stability and for developing formulations that require a specific degradation profile.

Solute-Solvent Interactions

In biophysical chemistry, Glycyl-DL-serine Hydrate is a valuable tool for probing the volumetric properties of peptide side chains. Its distinct partial molar volume, as quantified against glycylglycine and glycyl-DL-leucine at specific temperatures [2], allows researchers to deconvolute the contributions of the serine hydroxyl group to protein solvation, stability, and folding thermodynamics.

Modeling Metal-Binding Sites

Given its ability to act as a multidentate ligand with five potential binding sites and form specific ternary complexes with Cu(II) and amino acids [3], Glycyl-DL-serine Hydrate is an excellent model compound in bioinorganic chemistry. It is used to mimic and study the more complex coordination environments found in copper-containing proteins and to understand how side-chain hydroxyl groups participate in metal binding and catalysis.

Serine Metabolism & One-Carbon Transfer

As a substrate for the key metabolic enzyme serine hydroxymethyltransferase (SHMT) , Glycyl-DL-serine Hydrate is a crucial research tool in the field of enzymology and metabolism. It is specifically employed in assays designed to study SHMT kinetics, the mechanism of one-carbon unit transfer, and the broader regulation of serine and glycine biosynthesis pathways, where other glycyl-dipeptides would not serve as functional substrates.

Application
Selection Property
Validation Focus
Aqueous peptide stability studies
Rapid hydrolysis in water
Hydrolysis kinetics under defined conditions
Solute-solvent interaction research
Distinct partial molar volume
Contribution of side-chain hydroxyl to solvation
Metal-binding site modeling
Multidentate ligand with five binding sites
Ternary Cu(II) complex formation and selectivity
Serine metabolism & one-carbon transfer
SHMT substrate activity
Enzyme kinetics and pathway-specific interaction

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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